molecular formula C14H16F3NO B257006 N-cyclohexyl-2-(trifluoromethyl)benzamide

N-cyclohexyl-2-(trifluoromethyl)benzamide

Cat. No. B257006
M. Wt: 271.28 g/mol
InChI Key: LGBRZXOTRXSRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(trifluoromethyl)benzamide, also known as CFMTI, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CFMTI is a white crystalline powder that is soluble in organic solvents and has a melting point of 120-125°C. This compound has been synthesized using various methods and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(trifluoromethyl)benzamide involves the selective inhibition of the Kv1.3 channel. This channel is expressed in various immune cells, including T cells, and plays a crucial role in the regulation of their function. By blocking this channel, N-cyclohexyl-2-(trifluoromethyl)benzamide has been shown to modulate T cell function and reduce inflammation in various autoimmune disorders. Additionally, N-cyclohexyl-2-(trifluoromethyl)benzamide has been shown to have anti-tumor properties by inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its role as a Kv1.3 channel blocker, N-cyclohexyl-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-cyclohexyl-2-(trifluoromethyl)benzamide has also been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage. Additionally, N-cyclohexyl-2-(trifluoromethyl)benzamide has been shown to modulate the release of various neurotransmitters, including dopamine and serotonin, which play crucial roles in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a potent and selective Kv1.3 channel blocker, which makes it an ideal tool for studying the role of this channel in neuronal signaling and immune function. N-cyclohexyl-2-(trifluoromethyl)benzamide is also relatively stable and can be easily synthesized using various methods. However, N-cyclohexyl-2-(trifluoromethyl)benzamide has some limitations, including its relatively low solubility in water, which can limit its use in some experiments. Additionally, N-cyclohexyl-2-(trifluoromethyl)benzamide can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

N-cyclohexyl-2-(trifluoromethyl)benzamide has shown significant potential for use in various scientific research applications, and there are several future directions for its use. One potential application is in the treatment of autoimmune disorders, where N-cyclohexyl-2-(trifluoromethyl)benzamide has been shown to reduce inflammation by modulating T cell function. Additionally, N-cyclohexyl-2-(trifluoromethyl)benzamide has shown promise as a potential cancer therapy, and further studies are needed to explore its anti-tumor properties. Finally, N-cyclohexyl-2-(trifluoromethyl)benzamide has potential applications in the field of drug discovery, where it can be used to identify new targets for therapeutic intervention.

Synthesis Methods

N-cyclohexyl-2-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 2-(trifluoromethyl)benzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. These methods have been optimized to yield high-quality N-cyclohexyl-2-(trifluoromethyl)benzamide with minimal impurities.

Scientific Research Applications

N-cyclohexyl-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-cyclohexyl-2-(trifluoromethyl)benzamide is in the field of neuroscience, where it has been used as a tool to study the role of ion channels in neuronal signaling. N-cyclohexyl-2-(trifluoromethyl)benzamide is a potent blocker of the voltage-gated potassium channel Kv1.3, which is involved in the regulation of neuronal excitability. By blocking this channel, N-cyclohexyl-2-(trifluoromethyl)benzamide has been shown to modulate neuronal activity and reduce inflammation in various neurological disorders.

properties

Product Name

N-cyclohexyl-2-(trifluoromethyl)benzamide

Molecular Formula

C14H16F3NO

Molecular Weight

271.28 g/mol

IUPAC Name

N-cyclohexyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)12-9-5-4-8-11(12)13(19)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,18,19)

InChI Key

LGBRZXOTRXSRAJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2C(F)(F)F

solubility

38.9 [ug/mL]

Origin of Product

United States

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